molecular formula C21H23NO4S B3442055 ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3442055
M. Wt: 385.5 g/mol
InChI Key: JZBGKDALHPXLPX-JLHYYAGUSA-N
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Description

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and a carboxylic acid derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Enoyl Group: The enoyl group can be introduced through a condensation reaction involving an aldehyde and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, amines, thiols, and appropriate solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-26-21(24)19-16-6-4-5-7-17(16)27-20(19)22-18(23)13-10-14-8-11-15(25-2)12-9-14/h8-13H,3-7H2,1-2H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBGKDALHPXLPX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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